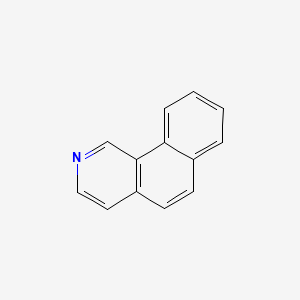

Benz(h)isoquinoline

Description

Historical Perspectives in Polycyclic Aromatic Nitrogen Heterocyclic Chemistry

The study of polycyclic aromatic nitrogen heterocycles has its roots in the late 19th and early 20th centuries, with the isolation and characterization of compounds like quinoline (B57606) and isoquinoline (B145761) from coal tar. These discoveries laid the foundation for a burgeoning field focused on the synthesis and properties of these nitrogen-containing ring systems. Early synthetic efforts were often arduous, relying on multi-step procedures with harsh reaction conditions.

A significant milestone in the specific context of benz(h)isoquinoline was the work of Koelsch and Lindquist in 1956. Their research provided a tangible synthetic route to this novel heterocyclic compound, thereby opening the door for further investigation into its properties and potential applications. acs.org This early work was instrumental in expanding the known chemical space of PANHs and provided a basis for the development of more sophisticated synthetic methodologies in the decades that followed.

Significance of the this compound Skeleton in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. researchgate.net While specific research on the biological activities of simple this compound derivatives is not as extensive as for the parent isoquinoline, the broader class of benzoquinoline and benzoisoquinoline derivatives has demonstrated significant potential, suggesting that the this compound framework is a promising template for drug discovery.

Derivatives of the closely related benzo[h]quinoline (B1196314) have been reported to exhibit anti-cancer activity. nih.gov These compounds have been shown to induce their effects through mechanisms such as oxidative stress-mediated DNA damage. nih.gov The structural similarity of this compound to these bioactive molecules underscores its potential as a valuable scaffold for the design and synthesis of new therapeutic agents. The rigid, planar structure of the this compound system allows for potential intercalation into DNA or binding to enzyme active sites, making it an attractive target for medicinal chemists.

In the realm of organic chemistry, the this compound skeleton is of interest for its unique electronic and photophysical properties. The extended π-system of the fused aromatic rings can give rise to fluorescence, making derivatives of this compound potential candidates for use as fluorescent probes or in materials science applications. nih.govnih.gov The development of efficient synthetic routes to functionalized benz(h)isoquinolines is therefore a key area of contemporary research, enabling the exploration of their properties and applications.

Overview of Current Research Trajectories and Future Opportunities for Benz(h)isoquinolines

Current research efforts related to this compound and its analogs are primarily focused on two key areas: the development of novel, efficient synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry and materials science.

Synthetic Innovations: While classical synthetic methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions have been historically important for the synthesis of isoquinolines, modern organic synthesis is constantly seeking more efficient, atom-economical, and environmentally benign approaches. researchgate.net Recent advancements in transition-metal-catalyzed cross-coupling reactions and C-H activation strategies are being applied to the synthesis of complex heterocyclic systems, and these methods hold great promise for the construction of substituted benz(h)isoquinolines. researchgate.net The development of one-pot and multicomponent reactions is also a significant trend, allowing for the rapid assembly of molecular complexity from simple starting materials.

Medicinal Chemistry and Biological Evaluation: The known anticancer activities of related benzoquinoline derivatives provide a strong impetus for the synthesis and biological evaluation of a wider range of this compound analogs. nih.gov Future research will likely focus on creating libraries of substituted benz(h)isoquinolines to explore their structure-activity relationships (SAR) against various biological targets, including cancer cell lines and pathogenic microbes. The investigation of their potential as enzyme inhibitors or receptor modulators is a fertile ground for future studies.

Materials Science: The fluorescent properties of some isoquinoline derivatives suggest that benz(h)isoquinolines could be valuable components in the design of new organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. nih.govnih.gov Future research in this area will involve the synthesis of this compound derivatives with tailored photophysical properties, such as high quantum yields and specific emission wavelengths.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[h]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICDBOJOMQACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177437 | |

| Record name | Benz(h)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229-71-0 | |

| Record name | Benz(h)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(h)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benz H Isoquinoline Cores and Derivatives

Modern Catalytic Approaches to Benz(h)isoquinoline Scaffolds

Organocatalytic Routes and Metal-Free Approaches to this compound Precursors and Cores

The development of organocatalytic and metal-free methodologies for synthesizing this compound precursors and cores represents a significant step towards greener and more sustainable chemical processes. These approaches aim to circumvent the use of potentially toxic and expensive transition metals, often simplifying purification and reducing environmental impact.

Research has demonstrated metal-free strategies for constructing isoquinoline-fused heterocycles. For instance, a catalyst-free, environmentally benign route for the synthesis of benzimidazo[2,1-a]isoquinoline (B1203507) has been developed by reacting 2-ethynylbenzaldehyde (B1209956) with ortho-phenylenediamines in ethanol (B145695). This method proceeds at room temperature and is atom-economical, providing a convenient access to diversely substituted isoquinoline-fused benzimidazoles rsc.org. Another metal-free approach involves the intramolecular cyclization of N-arylisoquinoline-1-amines, catalyzed by hypervalent iodine(III) reagents, which proceeds in water under ambient conditions in good yield mdpi.com. Furthermore, a metal-free synthesis of functionalized 1-aryl isoquinolines has been achieved via iodine-mediated oxidative dehydrogenation and ring opening of lactams in isoindoloisoquinolinones ias.ac.in.

While direct organocatalytic routes specifically for the this compound core are less extensively detailed in the provided search results compared to other isoquinoline (B145761) systems, the broader field of organocatalysis has seen significant advancements in amine and urea (B33335) catalysis for various cyclization and annulation reactions beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org. These principles can be extrapolated to the synthesis of this compound precursors or related fused systems. For example, chiral secondary amines and primary amines derived from cinchona alkaloids have shown remarkable capabilities in catalyzing organic reactions, including those that lead to complex skeletons like octahydrobenzo[h]isoquinoline rsc.org.

Cascade and Domino Reactions for Complex this compound Architectures

Several studies highlight the utility of domino reactions for constructing isoquinoline frameworks. A copper(I)-catalyzed domino reaction allows for the synthesis of isoquinolines through a three-component benzannulation involving terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide. This sequence includes Sonogashira coupling, condensation, cyclization, and hydrolysis, yielding isoquinolines with broad functional group tolerance acs.orgacs.org. Another example is the Me3Al-mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, which provides a convenient route to substituted 1-aminoisoquinolines beilstein-journals.org.

For this compound specific or related fused systems, a one-pot domino reaction strategy has been developed for the synthesis of benzo[h]pyrrolo[2,1-a]isoquinoline derivatives. This process involves Michael addition, intramolecular cyclization, and subsequent transformations, yielding hydrogenated benzo[h]pyrrolo[2,1-a]isoquinolines in good to excellent yields x-mol.net. Additionally, a silver-catalyzed cascade approach has been reported for the 'one-pot' synthesis of dihydrobenzo acs.orgbeilstein-journals.orgrsc.orggoogle.comoxazino[2,3-a]isoquinolines, forming two new C–N bonds and one new C–O bond mdpi.com. Radical cascade reactions have also been employed, such as the visible-light-promoted decarboxylative radical cascade cyclization to acylated benzimidazo/indolo[2,1-a]isoquinolines in water rsc.org, and cascade reactions of N-alkyl-N-methacryloyl benzamide (B126) with aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives nih.gov.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for pharmaceutical applications, as chirality often dictates biological activity. Various strategies have been developed to achieve high levels of enantioselectivity.

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions are key to building chiral centers within the this compound skeleton. These methods typically employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization step.

Research has explored enantioselective cyclization strategies for related isoquinoline systems. For instance, palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes provides straightforward access to enantioenriched isoquinolines and tetrahydroisoquinolines. This method utilizes designed N-protected amino acids as chiral ligands, enabling desymmetrizing, annulative C–H activations of prochiral substrates, leading to high enantiomeric ratios nih.govacs.org. Furthermore, organocatalytic asymmetric synthesis of dihydroisoquinolinones has been achieved via a one-pot aza-Henry–hemiaminalization–oxidation sequence using a quinine-based squaramide organocatalyst, yielding products with moderate to very good enantioselectivities nih.gov.

Chiral Auxiliary and Catalyst-Directed Approaches for Enantiopure Benz(h)isoquinolines

Chiral auxiliary and catalyst-directed approaches are fundamental to achieving enantiopure this compound derivatives. These methods involve covalently attaching a chiral auxiliary to a substrate or using a chiral catalyst to guide the reaction stereoselectively.

While specific examples for this compound are not explicitly detailed, the broader application of chiral auxiliaries and catalysts in synthesizing chiral nitrogen heterocycles is well-documented. For example, chiral auxiliaries like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used in the synthesis of optically active amino acids tcichemicals.com. In the context of isoquinoline synthesis, chiral ligands, such as those derived from N-protected amino acids, are critical for achieving enantioselectivity in palladium-catalyzed C–H activation and annulation reactions nih.govacs.org. Chiral thiourea (B124793) catalysts have been shown to promote enantioselective Pictet–Spengler cyclizations acs.org. Moreover, bifunctional organocatalysts bearing amino and urea groups have been employed in the enantioselective synthesis of axially chiral compounds, including isoquinoline N-oxides beilstein-journals.orgthieme-connect.com. Rhodium(III)-catalyzed enantioselective C–H activation and annulation processes have also been developed for the atroposelective synthesis of isoquinolinones, utilizing chiral salicyl-oxazoline (Salox) ligands to achieve high enantioselectivities researchgate.net.

Sustainable and Green Chemistry Strategies in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reduced energy consumption, and atom-economical reactions.

Solvent-Free and Aqueous Medium Reactions

Employing solvent-free conditions or aqueous media aligns with green chemistry principles by reducing the reliance on volatile organic compounds (VOCs).

Research has shown the efficacy of aqueous media for various catalytic transformations, including those leading to isoquinoline derivatives. For instance, a metal-free synthesis of benzimidazo[2,1-a]isoquinolines using hypervalent iodine(III) proceeds in water under ambient conditions mdpi.com. Similarly, a metal-free visible-light-induced decarboxylative radical addition/cyclization procedure for acylated benzimidazo/indolo[2,1-a]isoquinolines has been successfully performed in water rsc.org. Rhodium-catalyzed C–H activation for isoquinolone synthesis has also been reported using air as the sole oxidant in water rsc.org.

Solvent-free approaches have also been explored. Mechanochemical synthesis, which often involves solvent-free grinding, has been applied to various organic transformations, including C–N bond construction and oxidation reactions beilstein-journals.org. While specific solvent-free methods for this compound are not detailed in the provided results, the general applicability of these techniques to heterocyclic synthesis suggests potential for future development.

Atom-Economy and Waste Minimization in this compound Synthesis

Atom economy, a cornerstone of green chemistry, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product jocpr.com. Minimizing waste generation is intrinsically linked to maximizing atom economy and reducing the environmental impact of chemical synthesis. For the synthesis of this compound cores and their derivatives, several strategies are employed to achieve high atom economy and reduce waste.

Principles of Atom Economy and Waste Minimization: These principles guide the design of synthetic routes to favor reactions that produce minimal byproducts. High atom economy reactions are typically addition reactions, while substitution and elimination reactions often generate more waste jocpr.com. In the context of complex heterocycle synthesis, this translates to favoring methods that build the target molecule efficiently from simpler precursors with minimal loss of atomic material.

Strategies for Enhancing Atom Economy and Waste Minimization:

Catalytic vs. Stoichiometric Reagents: Utilizing catalytic amounts of reagents, particularly transition metal catalysts, is far more atom-economical than using stoichiometric quantities, which are consumed in the reaction and contribute to waste niscpr.res.inrsc.orgresearchgate.netjocpr.com. The development of highly active and selective catalysts allows for lower catalyst loadings, further enhancing efficiency.

Direct C-H Functionalization: By directly activating and functionalizing C-H bonds, these methods bypass the need for pre-functionalization (e.g., halogenation), which often involves stoichiometric reagents and generates significant waste streams rsc.orgmdpi.comrsc.org. This approach improves both atom and step economy.

Solvent Selection and Reduction: The choice of solvent significantly impacts waste. Employing greener solvents like water or biodegradable solvents, reducing solvent volumes, or utilizing solvent-free conditions (e.g., mechanochemistry) directly contributes to waste minimization niscpr.res.inresearchgate.netajgreenchem.comresearchgate.netbeilstein-journals.org.

Examples of Atom-Economical and Waste-Minimizing Approaches:

Catalyst-free synthesis: The catalyst-free condensation of 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol yields benzimidazo[2,1-a]isoquinolines with excellent yields and high atom economy, avoiding metal catalysts and harsh conditions rsc.org.

Green catalytic systems: The use of Ru(II)/PEG-400 as a homogeneous recyclable catalyst in PEG-400 (a biodegradable solvent) for isoquinoline synthesis exemplifies a green approach, offering high atom economy, recyclability, and a simple work-up procedure niscpr.res.inajgreenchem.com.

Water as solvent and air as oxidant: Rh(III)-catalyzed C–H annulation of benzamides with alkynes in water, using air as the sole oxidant, leads to isoquinolones that often precipitate out, simplifying purification and reducing solvent waste researchgate.net.

C-H activation methods: As noted, C-H activation strategies inherently improve atom economy by directly utilizing C-H bonds, avoiding pre-functionalization steps and their associated waste rsc.orgmdpi.comrsc.org.

Data Table: Comparison of Advanced Synthetic Methodologies for Isoquinoline Derivatives

To illustrate the advancements in efficiency and green chemistry principles, the following table compares various synthetic methodologies relevant to isoquinoline and fused isoquinoline systems.

| Methodology | Key Catalysts/Reagents | Typical Yields (%) | Key Green Aspects | References |

| Rh(III)-catalyzed C–H activation/annulation with allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 53–87 | Good yields, regioselectivity, milder conditions. | mdpi.com |

| Catalyst-free condensation of 2-ethynylbenzaldehyde with o-phenylenediamines | None (solvent: ethanol) | Excellent | Metal-free, catalyst-free, ambient temperature, atom-economical, environmentally benign. | rsc.org |

| Ru(II)/PEG-400 catalyzed C–H/N-N bond activation | Ru(II)/PEG-400, Cu(OAc)₂, AgSbF₆ (in PEG-400) | High | Recyclable catalyst, biodegradable solvent (PEG-400), high atom economy, simple extraction, wide substrate scope. | niscpr.res.inajgreenchem.com |

| Rh(III)-catalyzed C–H annulation in water with air as oxidant | Rh(III) catalyst, Air (as oxidant) | 82 (for ISQ-1) | Water as solvent, air as oxidant, product precipitation aids separation, applicable to gram scale synthesis. | researchgate.net |

| Hypervalent iodine(III) catalyzed C–H cycloamination | Hypervalent iodine(III) (from iodobenzene (B50100) + peracetic acid) | 77 | Metal-free, ambient conditions. | mdpi.com |

| Palladium-catalyzed C–H activation/annulation | Pd(II) catalysts | Good to excellent | Efficient, rapid assembly, potential for greener conditions. | nih.govorganic-chemistry.org |

| Mechanochemical Synthesis | Mechanical energy (e.g., ball milling) | Varies | Solvent-free or reduced solvent, energy efficient, time efficient, mild conditions, waste minimization. | beilstein-journals.org |

Compound Names

this compound

Isoquinoline

Benzimidazo[2,1-a]isoquinoline

Hydroisoquinolinone

Isoquinolinone

1-Phenyl isoquinoline

Indolo[2,1-a]isoquinoline

Reaction Chemistry and Transformation of Benz H Isoquinoline Systems

Electrophilic and Nucleophilic Substitution Reactions on the Benz(h)isoquinoline Core

While extensive research details the substitution patterns of isoquinoline (B145761), specific studies on the electrophilic and nucleophilic substitution reactions of the this compound core are not widely documented in available literature. However, reactivity can be inferred from related systems. For isoquinoline, electrophilic aromatic substitution (SEAr) preferentially occurs on the electron-rich benzene (B151609) ring at positions 5 and 8. shahucollegelatur.org.inyoutube.comimperial.ac.ukscribd.comatamanchemicals.com Conversely, nucleophilic aromatic substitution (SNAr) targets the electron-deficient pyridine (B92270) ring, primarily at the C-1 position. shahucollegelatur.org.inimperial.ac.ukquora.com

In the context of this compound synthesis, the Bischler–Napieralski reaction provides insight into the sites susceptible to electrophilic attack. The cyclization step, an intramolecular electrophilic aromatic substitution, proceeds regioselectively at the α-position (C-10) of the naphthalene (B1677914) ring, which is known to be more reactive, leading exclusively to the benzo[h]isoquinoline isomer over the benzo[f] alternative. mdpi.com This confirms the higher reactivity of this specific position on the naphthalene portion of the molecule towards electrophiles.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For the this compound scaffold, these methods have been employed in synthetic strategies to introduce substituents that would be difficult to install otherwise.

A notable example involves the preparation of a 1,3-dimethyl derivative of this compound, which has been accomplished through a synthetic route utilizing either a Suzuki or Negishi cross-coupling reaction followed by a cyclization step induced by potassium t-butoxide. mdpi.com Furthermore, the synthesis of 5-substituted benzo[h]quinoline (B1196314) derivatives has been reported, which involves the activation of a C(sp²)-Br bond, suggesting that halogenated this compound precursors are viable substrates for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

While specific examples for Heck, Sonogashira, or Buchwald-Hartwig reactions directly on the this compound core are not detailed in the surveyed literature, the principles are well-established for the parent isoquinoline system. For instance, triflate-substituted isoquinolones readily participate in Suzuki and Sonogashira reactions. nih.gov This suggests that halogenated or triflate-activated benz(h)isoquinolines would be similarly reactive coupling partners.

Table 1: Examples of Cross-Coupling Strategies Related to this compound

| Reaction Type | Precursor/Substrate | Reagents/Conditions | Product Description |

|---|---|---|---|

| Suzuki/Negishi | (Not specified) | Pd-catalyst, then t-BuOK | 1,3-dimethyl-benz(h)isoquinoline mdpi.com |

| Suzuki-Miyaura | 5-Bromo-benzo[h]quinoline | Aryl boronic acids, Pd catalyst | 5-Aryl-benzo[h]quinoline derivatives researchgate.net |

Oxidation and Reduction Chemistry of this compound Rings and their Derivatives

Specific experimental data on the oxidation and reduction of the this compound ring system is limited in the available scientific literature. However, the reactivity can be predicted based on the well-documented chemistry of isoquinoline.

For isoquinoline, oxidation reactions can lead to different outcomes depending on the reagents and conditions. Strong oxidation with agents like alkaline potassium permanganate (B83412) typically results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). shahucollegelatur.org.inatamanchemicals.com Oxidation with peracetic acid tends to form the isoquinoline N-oxide. atamanchemicals.com The presence of substituents can direct the oxidation to a specific ring; for example, a 5-aminoisoquinoline (B16527) undergoes oxidation on the benzene ring, while a 5-nitroisoquinoline (B18046) is oxidized at the pyridine ring. shahucollegelatur.org.in

Reduction of the isoquinoline system can also be controlled to achieve selective saturation. Catalytic hydrogenation can lead to the full reduction of both rings, yielding decahydroisoquinoline. atamanchemicals.com Milder reducing agents or specific conditions can selectively reduce either the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline (B50084) or, under strongly acidic conditions, the benzene ring. iust.ac.ir It is plausible that this compound would exhibit analogous behavior, with the specific outcome depending on the chosen reagents and reaction conditions.

Pericyclic and Cycloaddition Reactions Involving this compound

There is a scarcity of documented research on pericyclic and cycloaddition reactions where the this compound scaffold acts as a reactant. The aromatic stability of the extended π-system generally makes it reluctant to participate in reactions that would disrupt this aromaticity, such as Diels-Alder reactions.

Instead, cycloaddition reactions are more commonly employed as a powerful strategy for the synthesis of complex isoquinoline-fused frameworks. For example, aza-Diels-Alder reactions between aza-dienes and aryne precursors, followed by in-situ oxidation, provide a direct route to functionalized pyrrolo[2,3-c]isoquinolines. acs.org Similarly, [3+2] cycloaddition reactions involving isoquinolinium ylides are utilized to construct other fused heterocyclic systems. nih.gov These examples build the isoquinoline core as part of the cycloaddition process, rather than using a pre-formed isoquinoline as a diene or dienophile.

Rearrangement Reactions of this compound Derivatives

Detailed studies focusing on the rearrangement reactions of this compound derivatives are not prominent in the surveyed literature. For the parent isoquinoline system, a common rearrangement involves the isoquinoline N-oxide, which can undergo transformation upon treatment with reagents like acetic anhydride (B1165640) or phosphoryl chloride. acs.org General organic reactions such as the Bamberger and Beckmann rearrangements are fundamental transformations, but their specific application to this compound derivatives is not explicitly described. wiley-vch.de

Derivatization Strategies for Structural Diversification

The structural diversification of the this compound scaffold is crucial for applications in medicinal chemistry and materials science. Synthetic strategies often focus on building the core with desired functionalities in place or creating precursors suitable for further modification.

One comprehensive strategy involves the synthesis of a 1,3-disubstituted this compound designed as a ligand platform. The synthesis begins with a nucleophilic substitution using diethyl 2-acetylaminomalonate, followed by a regioselective Bischler–Napieralski cyclization that forms the this compound core. mdpi.com Subsequent steps, including reaction with sodium iodide and further functionalization, allow for the attachment of complex side chains, such as a cyclen macrocycle, to the core structure. mdpi.com This multi-step approach demonstrates a pathway for creating complex and highly functionalized this compound derivatives.

Advanced Spectroscopic and Structural Elucidation of Benz H Isoquinolines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Benz(h)isoquinoline derivatives in solution. Through the analysis of chemical shifts, spin-spin coupling constants, and nuclear Overhauser effects (NOEs), the precise stereochemistry and conformational dynamics of these molecules can be elucidated.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the initial assignment of the molecular framework. nih.govresearchgate.net For instance, in complex derivatives like benzothienoquinoline heterohelicenes, a strong correlation between theoretically calculated and experimentally observed ¹H and ¹³C NMR chemical shifts validates structural assignments. mdpi.com

For stereochemical and conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical data for assigning relative stereochemistry and understanding preferred conformations. researchgate.netnih.gov Furthermore, the magnitude of vicinal ¹H-¹H coupling constants (³JHH) can be used to determine dihedral angles, which is fundamental to assigning the conformation of cyclic systems within the molecule, such as identifying a chair conformation in a nitrogen-containing ring. nih.govresearchgate.net

Variable temperature (VT) NMR studies offer insights into the dynamic processes of this compound derivatives. nih.govresearchgate.net By observing changes in the NMR spectrum as a function of temperature, it is possible to study conformational interconversions, such as the chair-to-chair flipping of a benzazepine ring or the rotation of substituents around a single bond. nih.govresearchgate.net These studies allow for the calculation of the energy barriers associated with these dynamic processes. nih.gov

| NMR Technique | Application for this compound Analysis | Key Information Obtained |

| ¹H and ¹³C NMR | Initial structural characterization. | Chemical shifts (δ), integration, multiplicity. |

| COSY | Establishes proton-proton correlations. | ³JHH coupling constants, proton connectivity. |

| HSQC / HMQC | Correlates protons to directly attached carbons. | ¹JCH correlations for carbon assignment. |

| HMBC | Correlates protons to carbons over 2-3 bonds. | Long-range connectivity for skeletal assembly. |

| NOESY | Detects through-space proton interactions. | Relative stereochemistry, conformational preferences. |

| VT-NMR | Studies dynamic processes. | Conformational exchange rates, energy barriers. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Regioselectivity Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which allows for the confirmation of connectivity and the absolute configuration of stereocenters. semanticscholar.orgeurjchem.com

The structural data obtained from X-ray crystallography is crucial for validating the outcomes of synthetic reactions. For example, in reactions where multiple isomers can be formed, X-ray analysis can confirm the regioselectivity of the transformation by unambiguously identifying the final product's structure. rsc.orgresearchgate.net This has been demonstrated in the synthesis of various novel isoquinoline (B145761) products where the molecular structure was confirmed by X-ray crystallography. nih.govresearchgate.net In the synthesis of diepoxybenzo[de]isoquinoline derivatives, X-ray characterization was essential to distinguish between "pincer" and "domino" type adducts. rsc.org

Furthermore, X-ray diffraction provides detailed information about the packing of molecules in the crystal lattice. This allows for the analysis of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. semanticscholar.orgeurjchem.com The absolute configuration of chiral this compound derivatives can also be determined using anomalous dispersion effects in diffraction measurements, providing a benchmark for other stereochemical assignment methods. semanticscholar.orgacs.org

Below is a table summarizing crystallographic data for a representative isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b] isoquinolin-11-yl] carbonodithioate. semanticscholar.orgeurjchem.com

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇NO₂S₂ |

| Molecular Weight | 307.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| Volume (ų) | 1504.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.358 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral this compound derivatives. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

ECD spectroscopy, which probes electronic transitions, is a well-established method for assigning absolute configuration. nih.gov The exciton (B1674681) chirality method (ECM) is a semi-empirical rule often applied to interpret ECD spectra. It correlates the sign of an exciton couplet—two ECD bands of opposite sign—with the spatial arrangement of two or more chromophores within the molecule. nih.gov For complex molecules, the absolute configuration is often determined by comparing the experimental ECD spectrum with a theoretical spectrum generated using time-dependent density functional theory (TD-DFT) calculations. nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. VCD has emerged as a highly reliable tool for absolute configuration assignment, in some cases proving more specific than ECD. rsc.org The assignment is achieved by comparing the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer. unibe.ch Since VCD spectra contain numerous well-resolved bands, they provide a rich fingerprint of the molecule's stereochemistry, making the comparison highly robust. rsc.orgunibe.ch

Nitrogen-containing helical molecules, known as azahelicenes, represent a class of compounds related to this compound that exhibit strong chiroptical properties, including intense Circularly Polarized Luminescence (CPL). rsc.orgresearchgate.net

| Technique | Principle | Application | Methodology |

| ECD | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Assignment of absolute configuration of chiral molecules with chromophores. | Comparison of experimental spectra with TD-DFT calculations; application of the exciton chirality method. nih.govnih.gov |

| VCD | Differential absorption of circularly polarized IR light by vibrational transitions. | Definitive assignment of absolute configuration for conformationally well-defined molecules. | Comparison of experimental spectra with DFT-predicted vibrational rotational strengths. rsc.orgunibe.ch |

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound derivatives, providing precise mass measurements that confirm elemental composition and aid in structural elucidation. nih.govrsc.org Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry allow for the determination of molecular formulas with high accuracy, which is essential for confirming the identity of newly synthesized compounds. rsc.org

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like electrospray ionization (ESI), is used to investigate the fragmentation pathways of these molecules. nih.govresearchgate.net In this process, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. The fragmentation patterns are characteristic of the molecule's structure and provide valuable information for its identification. researchgate.netnih.gov

For isoquinoline alkaloids, systematic studies have revealed characteristic fragmentation behaviors. nih.govresearchgate.net The fragmentation pathways often involve:

α-cleavage: Bond cleavage at the carbon atom alpha to the nitrogen atom is a common pathway for nitrogen-containing heterocycles. researchgate.net

Loss of small neutral molecules: The elimination of stable neutral molecules such as NH₃, CH₃OH, CH₂O, or CO is frequently observed, depending on the substituents present. researchgate.nethnxb.org.cn

Retro-Diels-Alder (RDA) reaction: This characteristic fragmentation pathway is often seen in tetrahydroprotoberberine alkaloids, a related class of compounds.

Computational chemistry can be employed to further elucidate the mechanisms of interesting fragmentation behaviors, providing a deeper understanding of the underlying principles. nih.govresearchgate.net The systematic investigation of these fragmentation patterns provides a solid basis for the rapid structural identification of this compound derivatives and related metabolites in complex mixtures. nih.gov

| Ionization Method | Mass Analyzer | Application | Information Yielded |

| ESI (Electrospray Ionization) | Q-TOF (Quadrupole Time-of-Flight) | Structural confirmation of synthesized compounds. | Accurate mass measurement and elemental composition. rsc.org |

| ESI-MS/MS | Ion Trap, Q-TOF | Fragmentation pathway analysis. | Characteristic product ions for structural elucidation. nih.govresearchgate.net |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound molecules. These techniques are based on the absorption (FTIR) or scattering (Raman) of infrared radiation by molecular vibrations. Each vibrational mode corresponds to a specific motion of atoms within the molecule, and its frequency is characteristic of the bond strengths and masses of the atoms involved.

FTIR and Raman spectra serve as molecular fingerprints, allowing for the identification of characteristic functional groups. For example, the C-C stretching vibrations of the aromatic rings in isoquinoline are observed in the 1124-1590 cm⁻¹ region of the FTIR spectrum. irphouse.com The presence and position of bands corresponding to C-H, C=N, and other functional groups can be used to confirm the structure of synthesized derivatives. nih.govrsc.org

These techniques are also highly sensitive to intermolecular interactions, particularly hydrogen bonding. mdpi.com The formation of a hydrogen bond (e.g., O-H···N) leads to characteristic changes in the spectrum, most notably a strong shift of the O-H stretching frequency to lower wavenumbers, accompanied by a significant increase in the band's intensity and width. mdpi.com Studies on benzo[h]quinoline (B1196314) have utilized these spectral shifts to investigate the dynamics and strength of both intra- and intermolecular hydrogen bonds. mdpi.com

Raman spectroscopy is particularly useful for studying molecular vibrations in different environments, such as in various solvents. Studies have shown that the half-widths of Raman bands of quinoline (B57606) can narrow upon dilution in a neutral solvent, which is associated with an increase in the vibrational relaxation time. researchgate.net A comprehensive assignment of vibrational modes is often achieved by combining experimental data with quantum chemical calculations, such as DFT, which can predict vibrational frequencies with high accuracy. irphouse.comnih.gov

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| FTIR / Raman | C-C Aromatic Stretch | 1124 - 1590 | Aromatic ring skeleton. irphouse.com |

| FTIR | O-H Stretch (H-bonded) | ~3200 - 3600 (broad) | Presence of hydroxyl groups and intermolecular hydrogen bonding. mdpi.com |

| Raman | Ring Breathing Modes | ~1000 - 1040 | Overall ring structure, sensitive to intermolecular interactions. researchgate.net |

| FTIR | C-H Stretch | ~2850 - 3100 | Aliphatic and aromatic C-H bonds. |

Computational and Theoretical Investigations of Benz H Isoquinoline

Electronic Structure and Aromaticity Calculations (e.g., NICS, ACID, ELF)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical behavior and aromatic character. Methods such as the Nuclear Independent Chemical Shift (NICS) rsc.org, Atom-Centered Density Matrix Propagation (ACID), and Electron Localization Function (ELF) rsc.orgnih.gov are commonly used to probe aromaticity and electron distribution.

While specific NICS, ACID, or ELF calculations for Benz(h)isoquinoline itself were not found in the reviewed literature, these methods are widely applied to heterocyclic aromatic systems. For instance, studies on related fused systems have utilized ELF and Constrained Density Functional Theory (CDFT) to analyze hydrogen bonding and electron density changes nih.gov. Similarly, NICS calculations have been employed to assess the aromaticity of other fused heterocycles, such as thieno[h]isoquinolines rsc.orgrsc.org. These techniques, when applied to this compound, would elucidate the degree of aromaticity in its fused ring system and the localization of electrons, particularly around the nitrogen atom and within the polycyclic framework.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone for modeling reaction mechanisms and characterizing transition states in organic chemistry. DFT calculations allow researchers to map potential energy surfaces, identify reaction pathways, and determine activation energies for chemical transformations.

Direct DFT studies focusing on the reaction mechanisms of this compound were not prominently featured in the search results. However, DFT has been extensively used to investigate the synthesis of various isoquinoline (B145761) derivatives and related fused systems. For example, DFT calculations have been employed to understand the mechanisms of metal-catalyzed C–H activation reactions leading to isoquinolines researchgate.netcresset-group.comacs.org and to explore skeletal rearrangements in the synthesis of benzo[h]isoquinolines researchgate.net. These studies typically involve calculating the energies of intermediates and transition states to identify the most plausible reaction pathway. Applying similar DFT methodologies to this compound could shed light on its reactivity in various synthetic transformations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Conformational analysis aims to identify the preferred three-dimensional arrangements of atoms in a molecule and the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are key tools for this purpose. MM methods use classical physics to model molecular structures and energies, while MD simulates the movement of atoms over time, allowing for the exploration of energy landscapes and the identification of stable and metastable conformations.

Specific conformational studies for this compound were not identified in the provided literature. However, molecular dynamics simulations are widely used to study the flexibility and dynamic behavior of molecules, including their interactions in various environments cresset-group.comnih.gov. For instance, Car–Parrinello molecular dynamics (CPMD) has been used to investigate hydrogen bonding dynamics in complexes involving benzo[h]quinoline (B1196314) derivatives nih.gov. While this compound is a relatively rigid aromatic system, computational methods can still explore subtle conformational preferences, especially if substituents were present, or analyze its behavior within larger molecular assemblies.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, CD) through Quantum Chemical Methods

Quantum chemical methods, particularly time-dependent DFT (TD-DFT), are frequently employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, UV-Visible (UV-Vis) absorption maxima (), and Circular Dichroism (CD) spectra. These predictions can aid in the interpretation of experimental data and guide further experimental design.

Direct spectroscopic property predictions for this compound were not found. However, TD-DFT calculations are a standard approach for predicting UV-Vis spectra of organic molecules, with methods like TD-DFTB being used to generate large spectral datasets nih.govornl.govnih.govchemrxiv.org. Studies on related isoquinoline derivatives have also utilized NMR spectroscopy in conjunction with computational chemistry to investigate tautomeric equilibria mdpi.com. Predictions of NMR chemical shifts, UV-Vis absorption bands, and potential CD spectra for this compound would require specific quantum chemical calculations tailored to its electronic structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (with emphasis on binding modes, not clinical outcomes)

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, such as a protein or DNA. Docking algorithms predict the preferred binding orientation and affinity, while molecular dynamics can refine these predictions and assess the stability of the ligand-target complex. The focus here is on understanding the binding modes, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking, rather than clinical outcomes.

While no direct molecular docking or dynamics studies specifically for this compound were identified, these techniques are widely applied to isoquinoline derivatives. For example, molecular docking has been used to predict the binding modes of various isoquinoline derivatives within enzyme active sites like COX-2 d-nb.inforesearchgate.net or viral proteases ekb.eg, aiming to understand structure-activity relationships. Similarly, studies involving other heterocyclic systems have employed molecular docking and dynamics to explore interactions with DNA ufrgs.br or other biological targets nih.gov. Applying these methods to this compound could reveal its potential binding modes to various biomolecular targets, providing insights into its structural basis for interaction.

Mechanistic Insights into Biological and Pharmacological Activities of Benz H Isoquinolines Strictly Molecular and Cellular Level

Identification and Validation of Molecular Targets and Pathways

Benz(h)isoquinoline derivatives have been identified as modulators of various biological targets, including enzymes critical for cellular function and receptors involved in signal transduction. For instance, certain benz(g)isoquinoline-5,10-dione derivatives interact with molecular targets by binding to enzymes or receptors, thereby modulating their activity . Benz[f]isoquinoline derivatives have shown interactions with enzymes such as topoisomerase I and have been characterized as ligands for sigma receptors . More specifically, derivatives of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one have been found to inhibit poly(ADP-ribose) polymerase (PARP) vulcanchem.com. In the realm of receptor modulation, hexahydro-benz[h]isoquinoline-6(1H)-ones have been extensively studied for their binding affinities to 5-HT2 subtype receptors, particularly the 5-HT2A and 5-HT2C subtypes, with substituents influencing their affinity and selectivity researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. Furthermore, 3-(2-pyridinyl)isoquinoline derivatives have emerged as ligands for adenosine (B11128) A3 receptors, acting as allosteric modulators that selectively enhance agonist binding nih.govebi.ac.uknih.govnih.govresearchgate.net. The tetracyclic pyridone 2-tert-butyl-9-fluoro-3,6-dihydro-7H-benz[h]-imidaz[4,5-f]isoquinoline-7-1 has been identified as a potent inhibitor of Janus kinase 2 (JAK2) nih.gov, while substituted benzoisoquinolinediones act as dual inhibitors of BRPF2 and TAF1/TAF1L bromodomains, which are crucial for chromatin modulation and transcription regulation researchgate.net. Additionally, STO-609, a benzimidazo-[2,1-a]benz[de]isoquinoline-7-one derivative, inhibits calcium/calmodulin-dependent protein kinase kinase (CaMKK) mdpi.com.

Enzyme Inhibition Kinetics and Mechanistic Studies

The inhibition of specific enzymes by this compound derivatives has been characterized through kinetic and mechanistic studies. Isoquinoline (B145761) derivatives, in general, are potent and selective inhibitors of the protein kinase A (PKA) catalytic subunit (cAK), with some exhibiting IC50 values in the nanomolar range, indicating competitive inhibition with respect to ATP nih.govnih.gov. For example, compounds A1-A5 demonstrated IC50 values between 30-50 nM against cAK nih.gov. The mechanism often involves binding to the ATP-binding site of the enzyme, as observed with isoquinoline-sulfonamide derivatives like H7, H8, and H89, which form specific interactions with residues within the PKA catalytic subunit nih.gov. Benz(g)isoquinoline-5,10-dione derivatives are known to intercalate into DNA and stabilize topoisomerase II-DNA complexes, thereby inhibiting topoisomerase II activity smolecule.com. Similarly, berberine, an isoquinoline alkaloid, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage walshmedicalmedia.com. Norindenoisoquinoline derivatives function as topoisomerase I poisons acs.org. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides inhibit PARP with IC50 values in the nanomolar range, such as compound 3l with an IC50 of 156 nM vulcanchem.com. The benz[h]-imidaz[4,5-f]isoquinoline inhibitor binds within the ATP-binding site of JAK2 nih.gov, and STO-609 acts as an ATP-competitive inhibitor of CaMKKβ/α with an IC50 of approximately 1 µM mdpi.com. Benzoisoquinolinediones exhibit potent inhibition of BRPF2 bromodomain (IC50=67 nM) and TAF1/TAF1L bromodomain 2 (IC50=8 nM and 106 nM, respectively) researchgate.net. Quinoline (B57606) derivatives incorporating ethyl quinoline-3-carboxylate moieties inhibit human carbonic anhydrase I and II, with the primary sulfonamide group being essential for this activity tandfonline.com. Furthermore, certain N-benzyl(ethyl)amino isoquinoline derivatives show inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC50 values in the nanomolar range researchgate.net.

| Enzyme Target | Compound Class/Example | Inhibition Type | IC50/Ki Value | Reference |

| PKA Catalytic Subunit (cAK) | Isoquinoline derivatives (A1-A5) | Competitive with ATP | 30-50 nM | nih.gov |

| PKA Catalytic Subunit (cAK) | Isoquinoline derivative (E1) | 0.08 µM | nih.gov | |

| PKA Catalytic Subunit (cAK) | Isoquinoline derivative (B7) | 8 µM | nih.gov | |

| PKA Catalytic Subunit (cAK) | Isoquinoline derivative (J1) | 2 µM | nih.gov | |

| CDPK | Isoquinoline derivative (E1) | 30 µM | nih.gov | |

| PKC | Isoquinoline derivative (E1) | 61 µM | nih.gov | |

| CDPK | Isoquinoline derivative (B7) | 95 µM | nih.gov | |

| PKC | Isoquinoline derivative (B7) | 24 µM | nih.gov | |

| MLCK | Isoquinoline derivative (B7) | 7 µM | nih.gov | |

| CDPK | Isoquinoline derivative (J1) | 50 µM | nih.gov | |

| PKC | Isoquinoline derivative (J1) | 44 µM | nih.gov | |

| MLCK | Isoquinoline derivative (J1) | 7 µM | nih.gov | |

| PARP | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide (e.g., 3l) | 156 nM | vulcanchem.com | |

| BRPF2 Bromodomain | Benzoisoquinolinedione derivative | 67 nM | researchgate.net | |

| TAF1/TAF1L Bromodomain 2 | Benzoisoquinolinedione derivative | 8 nM | researchgate.net | |

| TAF1L Bromodomain 2 | Benzoisoquinolinedione derivative | 106 nM | researchgate.net | |

| CaMKKβ/α | STO-609 | ATP-competitive | ~1 µM | mdpi.com |

| Acetylcholinesterase (AChE) | N-benzyl(ethyl)amino analog 1h (E-isomer) | 39 nM | researchgate.net | |

| Monoamine Oxidase B (MAO-B) | N-benzyl(ethyl)amino analog 1h (E-isomer) | 355 nM | researchgate.net | |

| Human Carbonic Anhydrase I (hCA I) | Quinoline derivatives | KIs: 0.966–9.091 μM | tandfonline.com | |

| Human Carbonic Anhydrase II (hCA II) | Quinoline derivatives (e.g., 6e) | KIs: 0.083–3.594 μM | tandfonline.com |

Receptor Binding Affinity, Selectivity, and Allosteric Modulation Investigations

This compound derivatives exhibit significant interactions with various receptors, influencing neurotransmission and cellular signaling. Studies on hexahydro-benz[h]isoquinoline-6(1H)-ones have revealed their binding affinities and selectivity for 5-HT2 subtype receptors, with specific substituents at positions 7, 8, and 9 playing a crucial role in modulating these properties researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. Some of these derivatives have demonstrated high affinity for the 5-HT2C receptor, with pKi values reported up to 8 researchgate.net. N-benzyltryptamine derivatives have shown affinities in the 10-100 nM range for 5-HT2A receptors and function as full agonists at 5-HT2C receptors, with some exhibiting a preference for 5-HT2C activation nih.gov.

Medicinal Chemistry Principles and Lead Discovery for Benz H Isoquinoline Scaffolds

Rational Design Principles for Benz(h)isoquinoline-Based Compounds as Privileged Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through versatile and specific interactions. Isoquinoline-based structures are widely recognized as privileged scaffolds in drug discovery, demonstrating a broad range of pharmacological activities. nih.gov This privileged character is attributed to their ability to present substituents in well-defined spatial orientations, mimicking the arrangement of functionalities in natural ligands.

The rational design of this compound-based compounds leverages these principles. Key considerations include:

Structural Rigidity and Planarity: The fused aromatic system of this compound provides a rigid core, which reduces the entropic penalty upon binding to a target protein. This rigidity allows for the precise positioning of functional groups to optimize interactions with specific amino acid residues in a binding pocket.

Hydrogen Bonding Capacity: The nitrogen atom in the isoquinoline (B145761) ring system can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target. The specific location of the nitrogen in the this compound isomer influences the vector of this hydrogen bond.

π-π Stacking Interactions: The extended aromatic system of the this compound scaffold facilitates strong π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. semanticscholar.org

Vectorial Display of Substituents: The this compound core serves as a template from which substituents can be projected into surrounding space. By strategically placing functional groups at various positions on the ring system, medicinal chemists can probe the topology of a binding site and optimize potency and selectivity. For example, substitution at positions 1 and 3 of the isoquinoline moiety has been a common strategy to modulate biological activity. mdpi.com

The design process often involves computational modeling to predict the binding modes of this compound analogs within a target's active site. This allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes, thereby guiding the synthesis of more potent and selective compounds.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies with Benz(h)isoquinolines

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency. nih.govnih.gov These fragments serve as starting points for the development of more potent lead compounds.

The this compound scaffold is well-suited for FBDD approaches:

As a Core Fragment: The this compound nucleus itself can be considered a large fragment. Screening of a fragment library may identify simpler heterocyclic fragments that bind to a target. The this compound scaffold can then be used to link or merge these fragments, positioning them correctly within the binding site to achieve higher affinity.

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a different one while retaining the original biological activity. nih.gov If an existing lead compound with a different scaffold is known, the this compound system can be explored as a bioisosteric replacement. This can lead to novel intellectual property, improved physicochemical properties, or a different side effect profile. The goal of scaffold hopping is to maintain the key binding interactions of the original molecule. nih.gov

Fragment Growth: Once a fragment containing a this compound core is identified, it can be "grown" by adding functional groups that extend into adjacent pockets of the binding site, thereby increasing potency. researchgate.net This is a more straightforward optimization strategy compared to fragment merging or linking. researchgate.net

For instance, a research team synthesized a library of approximately 5,000 isoquinoline derivatives to generate fragments for screening. rsc.org By identifying two fragments that bind at different positions and then merging them onto the same isoquinoline ring, they were able to rapidly develop highly potent molecules. rsc.org This same "fragment merging by design" strategy can be applied to the this compound scaffold to explore its potential against various targets. rsc.org

Prodrug Strategies and Bioreversible Derivatives of Benz(h)isoquinolines

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. mdpi.com This approach is used to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, rapid metabolism, or lack of site-specific delivery. nih.govmdpi.com For this compound-based compounds, several prodrug strategies can be envisioned.

Improving Solubility: The planar, aromatic nature of this compound can lead to poor aqueous solubility. To address this, polar functional groups like phosphates, amino acids, or sugars can be attached to the scaffold, often via an ester or carbamate linkage. These groups are designed to be cleaved by endogenous enzymes (e.g., phosphatases, esterases) to release the active drug.

Site-Specific Activation: Prodrugs can be designed for activation at a specific site, such as a tumor. One approach is enzyme-activated prodrug therapy, where a prodrug is activated by an enzyme that is overexpressed in cancer cells. nih.govresearchgate.net For nitrogen-containing heterocycles, bioreductive activation is a key strategy. For example, N-alkoxyquinoline and isoquinoline prodrugs can undergo one-electron reduction, particularly under hypoxic conditions found in tumors, to release the active drug in a chain reaction. rsc.orgresearchgate.net This principle could be applied to this compound derivatives to achieve tumor-selective drug release.

Modulating Pharmacokinetics: Attaching a promoiety to a this compound drug can alter its distribution and prolong its half-life. For example, esterification of a hydroxyl group on the scaffold can increase lipophilicity, potentially enhancing membrane permeability and brain uptake. nih.gov

The nitrogen atom of the this compound ring itself can be a point for derivatization. For instance, N-oxides can be formed, which are often more water-soluble and can be reduced in vivo back to the parent tertiary amine.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Design

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of other properties to become a successful drug. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the "quality" of a compound during the hit-to-lead optimization process. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of non-hydrogen atoms, N). researchgate.net It essentially measures the binding energy per atom. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to bind to the target. The use of LE helps to avoid "molecular obesity," where potency is increased simply by adding molecular weight, which often leads to poor pharmacokinetic properties. nih.govijpsjournal.com

Formula for Ligand Efficiency: LE = 1.4(−log IC₅₀) / N researchgate.net

Lipophilic Efficiency (LLE or LipE): This metric assesses the relationship between a compound's potency (pIC₅₀ or pKᵢ) and its lipophilicity (logP or logD). nih.govnih.gov High lipophilicity is often associated with off-target effects, toxicity, and poor metabolic profiles. nih.gov LLE helps guide the optimization process towards compounds that achieve high potency without excessive lipophilicity. nih.gov A higher LLE value indicates that the potency is derived more from specific, favorable interactions rather than from non-specific hydrophobic effects.

Formula for Lipophilic Ligand Efficiency: LLE = pIC₅₀ - logP nih.gov

The table below illustrates how these metrics would be calculated for hypothetical this compound derivatives.

| Compound ID | Target Affinity (IC₅₀, nM) | pIC₅₀ | logP | Heavy Atom Count (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| BHIQ-001 | 500 | 6.3 | 3.5 | 20 | 0.44 | 2.8 |

| BHIQ-002 | 100 | 7.0 | 4.0 | 25 | 0.39 | 3.0 |

| BHIQ-003 | 20 | 7.7 | 3.8 | 28 | 0.38 | 3.9 |

| BHIQ-004 | 5 | 8.3 | 4.2 | 32 | 0.36 | 4.1 |

This is a hypothetical data table for illustrative purposes.

In the optimization of a this compound series, medicinal chemists would aim to increase pIC₅₀ while maintaining or improving LE and LLE. For example, moving from BHIQ-002 to BHIQ-003 shows a significant improvement in potency and LLE with only a modest decrease in logP, suggesting a more efficient and higher quality lead compound. Retrospective analyses of marketed oral drugs often show they have highly optimized ligand efficiency values for their respective targets. nih.gov

Advanced Applications and Materials Science Potential of Benz H Isoquinolines

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics (OPVs), which includes dye-sensitized solar cells (DSSCs), benzo[h]quinoline (B1196314) derivatives have been investigated as components of sensitizing dyes. These dyes are crucial for absorbing light and initiating the process of converting solar energy into electrical energy. For example, new benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid units have been synthesized and utilized as co-sensitizers with commercial dyes like N719 in DSSCs. The inclusion of these benzo[h]quinolin-10-ol derivatives has been shown to improve the photovoltaic performance of the fabricated devices when compared to cells using the standard dye alone.

Below is a table summarizing the performance of selected OLEDs and OPVs incorporating benz(h)isoquinoline or its derivatives.

| Device Type | This compound Derivative/Complex | Role | Key Performance Metrics |

| OLED | Iridium(III) complex with 4-trifluoromethylphenyl-pyridine and tetra(4-trifluoromethylphenyl)imidodiphosphinate ligands | Green Emitter | Max. Power Efficiency: 113.23 lm W⁻¹; Max. Current Efficiency: 115.39 cd A⁻¹ researchgate.net |

| OLED | Blue heteroleptic iridium(III) complex | Blue Emitter | Max. External Quantum Efficiency (EQE): 28%; CIE coordinates: (0.16, 0.21) rsc.org |

| DSSC | Benzo[h]quinolin-10-ol with 2-cyanoacrylic acid units | Co-sensitizer | Improved photovoltaic performance compared to neat N719 dye. |

| OLED | Naphthyridine-based iridium(III) complexes | Emitter | Tunable emission (521 nm to 600 nm); Max. EQE > 30% rsc.org |

Fluorescent Probes and Sensors for Biological or Environmental Applications

The inherent fluorescence of the this compound core and its sensitivity to the local environment make it an excellent platform for the design of fluorescent probes and sensors. These sensors can detect specific analytes, such as metal ions or changes in pH, through changes in their fluorescence intensity or wavelength.

A notable example is a water-soluble europium(III) complex featuring a cyclen-based ligand with three 1,3-disubstituted benzo[h]isoquinoline arms. mdpi.com This complex serves as a luminescent bioprobe with a long emission lifetime, making it suitable for advanced imaging techniques. It was successfully used for imaging the BMI1 oncomarker in lung carcinoma cells, demonstrating its utility in a biological context. mdpi.com Another study developed a fluorescent prolyl hydroxylase domain (PHD) inhibitor based on a benzo[g]isoquinoline structure for fluorescence-based detection assays and for monitoring these inhibitors in biological systems. researchgate.netnih.gov In cell-based assays, this fluorescent inhibitor enabled co-localization with a cellular PHD enzyme, facilitating live-cell imaging of processes related to cellular oxygen sensing. researchgate.netnih.gov

Furthermore, benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivatives have been investigated as fluorescent sensors for pH and the ferric ion (Fe³⁺). researchgate.net These molecules act as reversible switches through a photoinduced electron transfer (PET) mechanism, with their fluorescence intensity changing significantly upon protonation or binding to Fe³⁺. researchgate.net

The table below details the characteristics of some this compound-based fluorescent probes.

| Probe Type | Analyte | Sensing Mechanism | Key Features |

| Eu³⁺ complex with Tris-B[h]IQ ligand | Biomolecules (e.g., BMI1 oncomarker) | Luminescence sensitization | Suitable for one and two-photon excitation; long emission lifetime. mdpi.com |

| (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine | Prolyl Hydroxylase Domain (PHD) enzymes | Intrinsic fluorescence of the inhibitor | Allows for co-localization and live-cell imaging of enzyme activity. researchgate.netnih.gov |

| Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-2-ylpiperazine (L1) | pH, Fe³⁺ | Photoinduced Electron Transfer (PET) | Reversible fluorescence "turn-on" response; pKa of 3.52; Fe³⁺ detection limit of 2.5 × 10⁻⁶ M. researchgate.net |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving this compound Ligands

In the field of coordination chemistry, this compound and its derivatives serve as versatile ligands for the construction of metal complexes and Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. researchgate.netjmaterenvironsci.com The rigid structure and potential coordination sites of this compound make it an attractive building block for creating robust and functional MOFs.

While the direct use of this compound in widely known MOFs is still an emerging area, the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives has been successfully incorporated as linkers. For instance, a family of MOFs based on 2,2′-bicinchoninic acid (a biquinoline derivative) and various s-block and d-block metals has been synthesized. nih.gov These MOFs have demonstrated high structural and colloidal stability and have been explored for their photoluminescent properties and as heterogeneous catalysts in organic transformations. nih.gov The incorporation of functional linkers, such as those with amino groups, into MOF structures can enhance their properties, for example, by improving light absorption for photocatalytic applications. unc.edu The modular nature of MOFs allows for the tuning of their properties by selecting appropriate metal nodes and organic linkers like this compound derivatives to create materials with desired pore sizes and functionalities.

| MOF/Coordination Compound | Metal Ion(s) | Ligand | Potential Application |

| GR-MOFs | Sr, Ba, Y, Cd | 2,2′-bicinchoninic acid (H₂BCA) | Heterogeneous catalysis, sensing nih.gov |

| MIL-125-NH₂ | Ti | Aminated 1,4-benzenedicarboxylate | Photocatalysis unc.edu |

Catalytic Applications of this compound-Derived Ligands or Organocatalysts

The this compound scaffold is a privileged structural motif in the design of chiral ligands for asymmetric catalysis. nih.gov The defined stereochemical environment provided by these ligands when coordinated to a metal center can induce high enantioselectivity in chemical reactions.

Ruthenium and osmium pincer complexes with new benzo[h]quinoline-based ligands containing a CHRNH₂ functional group have been shown to be highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov Chiral ruthenium complexes, in particular, have demonstrated the ability to catalyze the asymmetric transfer hydrogenation of methyl-aryl ketones with high turnover frequencies (up to 10⁵ h⁻¹) and excellent enantioselectivity (up to 97% ee). nih.gov Furthermore, in-situ generated catalysts from these benzo[h]quinoline ligands have also achieved high catalytic activity and enantioselectivity. nih.gov

The development of such catalytic systems is significant for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. The ability to tailor the structure of the this compound ligand allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation.

| Catalyst System | Reaction Type | Substrate | Key Performance Metrics |

| Chiral Ru complexes with benzo[h]quinoline-based CN'N ligands | Asymmetric Transfer Hydrogenation | Methyl-aryl ketones | TOF ~10⁵ h⁻¹ at 60 °C; up to 97% ee. nih.gov |

| In-situ generated catalysts from [MCl₂(PPh₃)₃], Josiphos, and benzo[h]quinoline ligands | Asymmetric Transfer Hydrogenation | Methyl-aryl ketones | TOF up to 2.2x10⁵ h⁻¹; up to 98% ee. nih.gov |

Photochromic and Thermochromic Materials Derived from Benz(h)isoquinolines

Photochromic and thermochromic materials, which change color in response to light and temperature, respectively, have applications in areas such as smart windows, data storage, and sensors. The this compound framework has been incorporated into molecules that exhibit these stimuli-responsive properties.

A study has reported the synthesis of 1,3-diazabicyclo[3.1.0]hex-3-enes featuring substituted benzo[h]quinoline rings. researchgate.net These compounds exhibit photochromic properties, with their UV-Vis absorption spectra changing upon irradiation with UV light. This change is attributed to a photoisomerization reaction, and the process was found to be reversible, with the color fading when the material is left in the dark. researchgate.net

In the area of thermochromism, novel D–π–A isoquinoline derivatives substituted with a piperidin-1-yl group have been synthesized. rsc.org These compounds exist as two different crystalline polymorphs with distinct emission colors. One of the polymorphs of a triphenylamine-substituted derivative exhibited thermochromic properties, with its color changing from yellow to green upon heating, which was attributed to a transformation between different crystalline states. rsc.org The reversible color change in these materials is a key property for their potential applications. medcraveonline.com

| Material | Stimulus | Observed Change | Underlying Mechanism |

| 1,3-Diazabicyclo[3.1.0]hex-3-enes with benzo[h]quinoline rings | UV Light | Change in UV-Vis absorption spectra (color change) | Photoisomerization of the 1,3-diazabicyclo[3.1.0]hex-3-ene core. researchgate.net |

| Piperidin-1-yl-substituted isoquinoline derivative (IQ-TPA) | Heat | Yellow-emitting solid converts to a green-emitting solid. | Transformation between different crystalline polymorphs. rsc.org |

Future Directions and Emerging Research Avenues in Benz H Isoquinoline Chemistry

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Synthesis Prediction

In drug discovery, AI algorithms can screen extensive virtual libraries of benz(h)isoquinoline derivatives to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.gov This process significantly narrows down the number of candidates for experimental validation, saving considerable time and resources. cas.org Furthermore, ML models are being developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is a critical step in the early stages of drug development. cas.org Generative AI models can even design novel this compound structures with optimized pharmacological profiles, opening up new possibilities for therapeutic agents. nih.gov

For synthesis prediction, ML is being applied to the complex challenge of retrosynthesis. chemrxiv.orgchemrxiv.org For a target this compound molecule, these models can propose viable synthetic routes by identifying key bond disconnections. chemrxiv.orgchemrxiv.org This is particularly valuable for complex heterocyclic systems where synthetic accessibility can be a major hurdle. chemrxiv.org Transfer learning techniques are enhancing the accuracy of these predictions, even for less common reactions, by leveraging knowledge from broader chemical reaction datasets. chemrxiv.orgchemrxiv.org

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Drug Discovery | Virtual Screening | Rapid identification of potential drug candidates from large compound libraries. |

| Generative Models | De novo design of novel this compound structures with desired properties. nih.gov | |

| ADME/Tox Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. | |

| Synthesis Prediction | Retrosynthesis Algorithms | Suggestion of efficient and novel synthetic pathways to target molecules. chemrxiv.orgchemrxiv.org |

| Reaction Outcome Prediction | Prediction of the major product and yield of unknown reactions, aiding experimental design. rsc.org |

Exploration of Novel Bio-orthogonal Reactions for this compound Functionalization

Bio-orthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The exploration of these reactions for the functionalization of benz(h)isoquinolines is a promising frontier for developing sophisticated biological tools and targeted therapeutics. The core idea is to introduce a "chemical handle" onto the this compound scaffold that can be selectively modified within a biological environment.

Several classes of bio-orthogonal reactions are being explored for their potential application to this compound chemistry:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This copper-free "click chemistry" reaction is highly efficient and bio-compatible. wikipedia.org A this compound derivative could be synthesized with either a strained cyclooctyne or an azide (B81097) group. This would allow it to be "clicked" onto a biomolecule (like a protein or nucleic acid) that has been tagged with the complementary reactive partner, enabling precise tracking or targeted delivery.